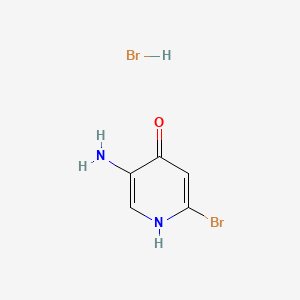
5-Amino-2-bromopyridin-4-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-bromopyridin-4-ol hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide typically involves the bromination of 2-amino-4-hydroxypyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.
Analyse Des Réactions Chimiques
5-Amino-2-bromopyridin-4-ol hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-2-bromopyridin-4-ol hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-2-bromopyridin-4-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar properties.
2-Amino-4-bromopyridine: Differing in the position of the bromine atom.
2-Amino-5-chloropyridine: A chlorinated analogue with different reactivity.
5-Amino-2-bromopyridin-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which can participate in a wider range of chemical reactions and interactions compared to its analogues .
Propriétés
Formule moléculaire |
C5H6Br2N2O |
|---|---|
Poids moléculaire |
269.92 g/mol |
Nom IUPAC |
5-amino-2-bromo-1H-pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H |
Clé InChI |
OVHSWNVRBLFGPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C(C1=O)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


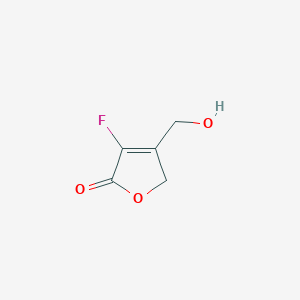
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)

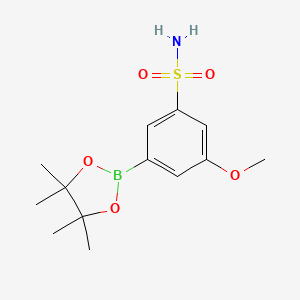



![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
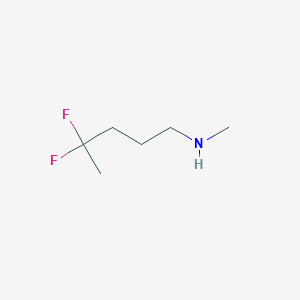
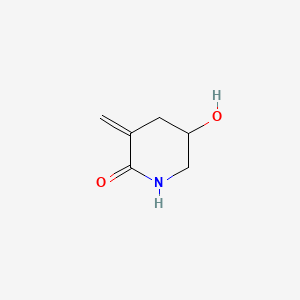
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
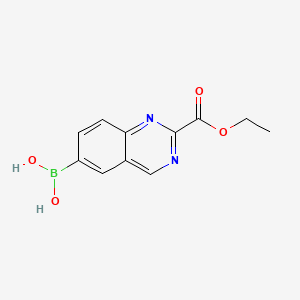
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
